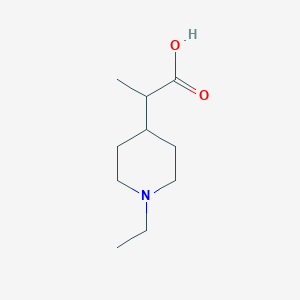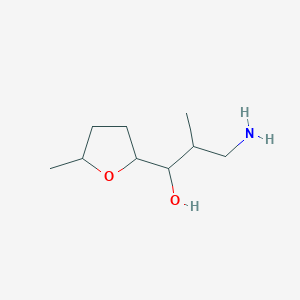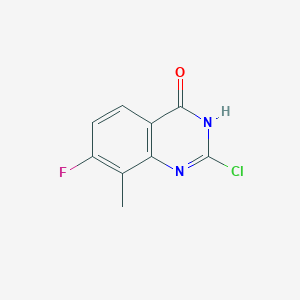![molecular formula C11H22N2O B13164126 N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)
N-[(Azepan-2-yl)methyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Azepan-2-yl)methyl]-2-methylpropanamide is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]-2-methylpropanamide typically involves the reaction of azepane with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve azepane in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-methylpropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Azepan-2-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
N-[(Azepan-2-yl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Azepan-2-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The azepane ring can interact with biological membranes, potentially altering their permeability and affecting cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a methylpropanamide group.
N-[(Azepan-2-yl)methyl]propanamide: Similar but lacks the methyl group on the propanamide moiety.
Uniqueness
N-[(Azepan-2-yl)methyl]-2-methylpropanamide is unique due to the presence of both the azepane ring and the methylpropanamide group, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(azepan-2-ylmethyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)11(14)13-8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
YWJOTMQSESNUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1CCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)

![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)







![2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)

